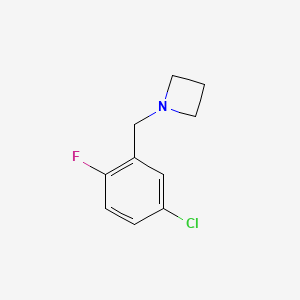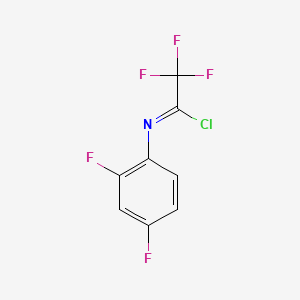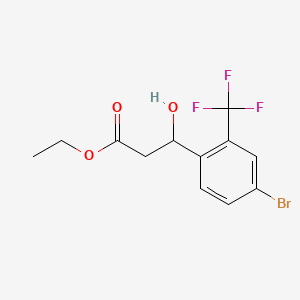
9-(5-Chloro-3-biphenylyl)-10-(1-naphthyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of the hypothetical compound “N/A” involves several synthetic routes. One common method is through the reaction of precursor molecules under controlled conditions. For instance, the compound can be synthesized by reacting compound A with compound B in the presence of a catalyst at elevated temperatures. The reaction typically requires a solvent such as ethanol or water to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of “N/A” can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: In the presence of an oxidizing agent, “N/A” can be converted into its oxidized form.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are frequently used.
Substitution: Halogens, acids, and bases are typical reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “N/A” might yield an aldehyde or ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, in a biological context, “N/A” may bind to a particular enzyme, inhibiting its activity and thereby affecting a metabolic pathway. The compound’s effects are mediated through various signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Compound X: Shares structural similarities with “N/A” but has different functional groups.
Compound Y: Exhibits similar reactivity but differs in its physical properties.
Compound Z: Has analogous applications but distinct mechanisms of action.
Uniqueness of “N/A”
The uniqueness of “N/A” lies in its specific combination of properties, such as its reactivity, stability, and versatility in various applications. Unlike its similar counterparts, “N/A” offers a unique balance of characteristics that make it particularly valuable in certain research and industrial contexts.
Propiedades
Fórmula molecular |
C36H23Cl |
|---|---|
Peso molecular |
491.0 g/mol |
Nombre IUPAC |
9-(3-chloro-5-phenylphenyl)-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C36H23Cl/c37-28-22-26(24-11-2-1-3-12-24)21-27(23-28)35-31-16-6-8-18-33(31)36(34-19-9-7-17-32(34)35)30-20-10-14-25-13-4-5-15-29(25)30/h1-23H |
Clave InChI |
IJTGZJYVVCBPOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682088.png)


![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)


![2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682132.png)





